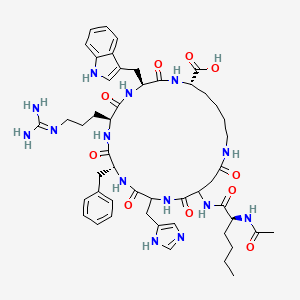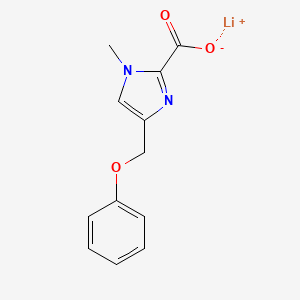![molecular formula C7H9BrClNS B13574073 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride typically involves the bromination of a cyclopenta[b]thiophene precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:
Bromination: The starting material, cyclopenta[b]thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amine group.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-substituted cyclopenta[b]thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
- 2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
- 2-fluoro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
Uniqueness
Compared to its analogs, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the amine group enhances its solubility and potential for hydrogen bonding. This combination makes it particularly useful in synthetic chemistry and drug design.
Propriétés
Formule moléculaire |
C7H9BrClNS |
|---|---|
Poids moléculaire |
254.58 g/mol |
Nom IUPAC |
2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H |
Clé InChI |
KUKFFAMOBJIUNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=C(S2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


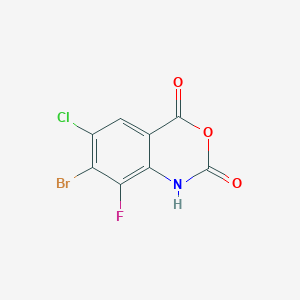
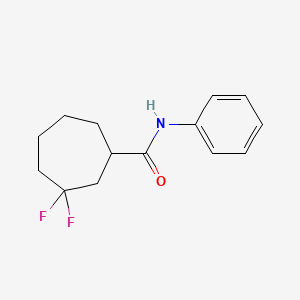

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)

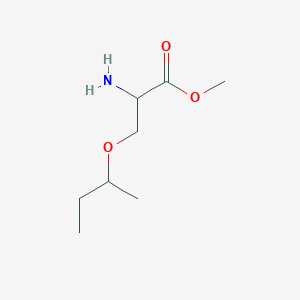
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
